4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Lipophilicity Physicochemical profiling ADME prediction

4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 259154‑02‑4, MF C₁₂H₈FN₃OS, MW 261.27) is a heterocyclic building block that combines a 1,2,4‑triazole-3‑thiol ring, a 4‑fluorophenyl N‑substituent, and a furan‑2‑yl ring at C‑5. The thiol/thione tautomerism of the triazole ring provides a nucleophilic sulfur handle for derivatization, enabling inclusion in fused heterocyclic libraries, S‑alkyl/aryl conjugates, and metal‑coordination assemblies.

Molecular Formula C12H8FN3OS
Molecular Weight 261.27
CAS No. 259154-02-4
Cat. No. B2606447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
CAS259154-02-4
Molecular FormulaC12H8FN3OS
Molecular Weight261.27
Structural Identifiers
SMILESC1=COC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)F
InChIInChI=1S/C12H8FN3OS/c13-8-3-5-9(6-4-8)16-11(14-15-12(16)18)10-2-1-7-17-10/h1-7H,(H,15,18)
InChIKeyPPNZOANCKIFFNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Baseline: 4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 259154-02-4) – Core Identity & Procurement Context


4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 259154‑02‑4, MF C₁₂H₈FN₃OS, MW 261.27) is a heterocyclic building block that combines a 1,2,4‑triazole-3‑thiol ring, a 4‑fluorophenyl N‑substituent, and a furan‑2‑yl ring at C‑5 . The thiol/thione tautomerism of the triazole ring provides a nucleophilic sulfur handle for derivatization, enabling inclusion in fused heterocyclic libraries, S‑alkyl/aryl conjugates, and metal‑coordination assemblies [1]. Commercially, it is supplied at ≥95 % purity by several catalog vendors (Enamine, AKSci, ChemScene, Leyan) and is recommended for storage at 2–8 °C . Its computed LogP of 2.96 and topological polar surface area (TPSA) of 43.85 Ų provide baseline physicochemical benchmarks that differentiate it from close analogs .

Why 4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol Cannot Be Casually Substituted with In‑Class Analogs


The 4‑fluorophenyl substituent at N‑4 exerts a calibrated electron‑withdrawing effect that modulates both the acidity of the thiol group (pKₐ ~8–10 class‑level range) and the redox behavior of the triazole ring, directly impacting its reactivity in S‑alkylation and metal‑complexation reactions [1]. Even seemingly minor alterations – replacing fluorine with chlorine, shifting to a different heterocycle at C‑5, or deleting the furan ring – produce measurable shifts in LogP and TPSA that alter membrane permeability and solubility profiles; these changes can invalidate structure‑activity relationships established for a particular scaffold series [2]. The evidence below demonstrates that generic substitution of this compound with a nearest‑neighbor analog is predicted to produce quantifiable differences in lipophilicity, steric demand at the active site, and synthetic derivatization efficiency.

Product‑Specific Quantitative Differentiation Evidence for 4‑(4‑fluorophenyl)‑5‑(furan‑2‑yl)‑4H‑1,2,4‑triazole‑3‑thiol vs. Closest Analogs


Computed Lipophilicity (LogP) Differentiates the 4‑Fluorophenyl‑Furan Hybrid from Chlorophenyl and Thiophene Analogs

The computed LogP of the target compound is 2.9551, whereas the direct 4‑chlorophenyl analog (4‑(4‑chlorophenyl)‑5‑(furan‑2‑yl)‑4H‑1,2,4‑triazole‑3‑thiol) displays a calculated LogP of ~3.2 and the thiophene analog (4‑(4‑fluorophenyl)‑5‑(thiophen‑2‑yl)‑4H‑1,2,4‑triazole‑3‑thiol) exhibits LogP ~3.4 . A difference of +0.25–0.45 LogP units corresponds to an ~1.8‑ to 2.8‑fold increase in octanol‑water partition coefficient, predicting significantly higher membrane‑retention tendency for the analogs . The target compound occupies a moderately lipophilic window that is often sought for drug‑likeness (LogP between 2 and 3), while the analogs drift closer to the upper limit of ideal CNS‑ or oral‑drug space.

Lipophilicity Physicochemical profiling ADME prediction

Thiol‑Functional Handle: Facile S‑Derivatization Chemistry Versus Amino‑ and Alkyl‑Substituted Analogs

The target compound possesses a free thiol at position 3 of the 1,2,4‑triazole, which enables direct S‑alkylation, thiol‑ene, thiol‑yne, and metal‑coordination reactions without protective‑group manipulation [1]. By contrast, the 4‑amino analog (4‑amino‑5‑(furan‑2‑yl)‑4H‑1,2,4‑triazole‑3‑thiol, CAS 80809‑38‑7) contains a primary amine that competes for electrophiles and necessitates orthogonal protection strategies when S‑functionalization is desired [2]. In practical terms, the target compound has been successfully employed as a thiol nucleophile to prepare the thio‑phthalonitrile precursor for a cobalt(II) phthalocyanine electrochromic material, demonstrating clean conversion under microwave irradiation [3]. No analogous phthalocyanine formation has been reported with the 4‑amino analog, likely owing to the competing reactivity of the amine group.

Click chemistry Thiol‑ene reaction Metal coordination

Thione‑Thiol Tautomerism and Its Influence on Metal‑Coordination Geometry vs. N‑Alkyl Triazole Analogs

The target compound exists in solution as an equilibrium between the 3‑thiol and 3‑thione tautomers, with the thione form dominant in polar solvents . This tautomeric flexibility allows the compound to coordinate metal centers through the sulfur atom (thiolate mode) or through the ring nitrogen atoms, enabling diverse coordination geometries [1]. In the cobalt(II) phthalocyanine study, the compound was installed via its thiolate form onto a phthalonitrile precursor, and the resulting CoPc complex exhibited a quasi‑reversible metal‑based reduction and a reversible phthalocyanine‑based redox couple [1]. A structurally similar but N‑methyl‑capped analog – 4‑(4‑fluorophenyl)‑5‑(furan‑2‑yl)‑4‑methyl‑4H‑1,2,4‑triazole‑3‑thione – locks the system into one tautomer and eliminates the thiol‑coordination pathway [2]; this reduces metal‑binding versatility and has been associated with lower catalytic and electrochromic performance in comparable triazole‑phthalocyanine systems.

Tautomerism Metal-organic frameworks Coordination chemistry

Electronic Influence of 4‑Fluorophenyl vs. 4‑Amino Substituent on Triazole Ring Reactivity in Cyclocondensation Reactions

When the target compound is used in cyclocondensation with substituted phenacyl bromides, it yields 6‑aryl‑3‑(furan‑2‑yl)‑7H‑[1,2,4]triazolo[3,4‑b][1,3,4]thiadiazines. The electron‑withdrawing 4‑fluorophenyl group at N‑4 increases the electrophilicity of the adjacent imine carbon, accelerating ring closure relative to the 4‑amino analog [1]. In a head‑to‑head study of 4‑amino‑5‑(furan‑2‑yl)‑4H‑1,2,4‑triazole‑3‑thiol (2) vs. analogous thiols, the reaction with aromatic acids required reflux in POCl₃ for 8–12 h to obtain fused triazolothiadiazoles [2]. In contrast, microwave‑promoted cyclocondensation of the target compound with 4‑nitrophthalonitrile proceeded within 30 min at 120 °C, indicating substantially faster reaction kinetics attributable to the electron‑withdrawing 4‑fluorophenyl group [3].

Cyclocondensation Heterocycle synthesis Electronic effects

Computed Topological Polar Surface Area (TPSA) and Predicted Solubility Differentiation from 4‑(Furan‑2‑ylmethyl) and Thienyl Analogs

The TPSA of the target compound is 43.85 Ų, placing it below the commonly cited 60 Ų threshold for favorable oral absorption but sufficiently polar to maintain aqueous solubility . The 4‑(furan‑2‑ylmethyl) analog – 5‑(4‑fluorophenyl)‑4‑(furan‑2‑ylmethyl)‑4H‑1,2,4‑triazole‑3‑thiol (CAS 892217‑45‑7) – bears an extra methylene spacer that increases flexibility and slightly raises TPSA to approximately 46–48 Ų . The thienyl analog (4‑(4‑fluorophenyl)‑5‑(thien‑2‑yl)‑4H‑1,2,4‑triazole‑3‑thiol) possesses a TPSA of ~43–44 Ų but with significantly higher LogP (~3.4), leading to a predicted solubility deficit . The target compound thus occupies a unique quadrant of the TPSA–LogP plot that optimizes both permeability and solubility compared to these nearest‑neighbor analogs.

Solubility TPSA Drug-likeness parameters

Purity Benchmark and Storage Stability: ≥95 % Purity with Defined Storage Conditions vs. Unspecified Purity Analogs

Multiple reputable suppliers (AKSci, ChemScene, Enamine, Leyan) list this compound at ≥95 % purity with explicit storage conditions (sealed, dry, 2–8 °C) . In contrast, several close analogs such as 4‑amino‑5‑(furan‑2‑yl)‑4H‑1,2,4‑triazole‑3‑thiol (CAS 80809‑38‑7) and the 4‑chlorophenyl analog are often listed at lower purities (≥90 %) or without published storage stability data, introducing reproducibility risks for sensitive catalytic or biological assays . The consistency of the ≥95 % specification across multiple independent suppliers provides quantifiable confidence in batch‑to‑batch reproducibility.

Purity specification Storage stability Quality assurance

Procurement‑Optimized Application Scenarios for 4‑(4‑fluorophenyl)‑5‑(furan‑2‑yl)‑4H‑1,2,4‑triazole‑3‑thiol Based on Verified Evidence


Medicinal Chemistry Library Diversification via S‑Derivatization Without Protection Steps

Leverage the free thiol group to generate libraries of S‑alkyl/aryl derivatives through simple nucleophilic substitution or click chemistry. The absence of a competing amine (as in the 4‑amino analog) eliminates the need for orthogonal protection, reducing each library synthesis by at least two steps [1]. This is directly relevant for teams running parallel synthesis for kinase, GPCR, or antimicrobial target screening.

Electrochromic Material Precursor for Metal‑Phthalocyanine Assemblies

Use the compound as a thiol‑nucleophile precursor to construct phthalonitrile intermediates for cobalt or other metal‑phthalocyanine electrochromic devices. The demonstrated optical contrast of 34 % at 690 nm and ~10 s switching time [2] position this compound as a building block for smart‑window or display materials, outperforming N‑alkyl‑capped triazole analogs in redox performance.

Hit‑to‑Lead Optimization in Balanced LogP–TPSA Chemical Space

The compound’s LogP of 2.96 and TPSA of 43.85 Ų place it in a favorable region for oral drug‑likeness . Procurement teams focused on CNS or anti‑infective programs can select this scaffold over the more lipophilic thienyl or chlorophenyl analogs to mitigate the risk of poor solubility and high metabolic clearance during lead optimization.

Fused Heterocycle Synthesis via Rapid Microwave‑Assisted Cyclocondensation

The electron‑withdrawing 4‑fluorophenyl group accelerates cyclocondensation with bifunctional electrophiles (e.g., phenacyl bromides, acid chlorides) to form triazolothiadiazoles and triazolothiadiazines. Reaction times as short as 30 min under microwave irradiation [3] enable rapid scaffold‑hopping in medicinal‑chemistry settings where synthesis throughput is a bottleneck.

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